molecular formula C19H24ClNO3 B4407212 4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride

4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride

Cat. No. B4407212
M. Wt: 349.8 g/mol
InChI Key: LAXAGYZKRUMTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective antagonist of the 5-HT2B receptor and has been used in various studies to investigate the role of this receptor in different physiological and pathological processes.

Mechanism of Action

4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride is a selective antagonist of the 5-HT2B receptor. This receptor belongs to the family of serotonin receptors and is involved in various physiological and pathological processes. The antagonistic effect of this compound on the 5-HT2B receptor blocks the binding of serotonin to this receptor and inhibits its downstream signaling pathways.
Biochemical and physiological effects:
The blockade of the 5-HT2B receptor by this compound has been shown to have various biochemical and physiological effects. In studies related to cardiovascular diseases, this compound has been shown to reduce the proliferation of vascular smooth muscle cells and inhibit the development of pulmonary hypertension. In studies related to cancer, it has been shown to inhibit the growth and metastasis of tumor cells. In the central nervous system, it has been shown to modulate the release of neurotransmitters and have potential as a treatment for psychiatric disorders.

Advantages and Limitations for Lab Experiments

The use of 4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride in lab experiments has several advantages. It is a selective antagonist of the 5-HT2B receptor and has a high affinity for this receptor. It is also stable and can be easily synthesized in the lab. However, there are some limitations to its use. It has a short half-life and may require repeated administration during experiments. It also has potential off-target effects on other serotonin receptors, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride in scientific research. One direction is the investigation of its potential as a treatment for cardiovascular diseases, pulmonary hypertension, and cancer. Another direction is the exploration of its role in the central nervous system and its potential as a treatment for psychiatric disorders. Further studies are also needed to determine the optimal dosage and administration of this compound and to investigate its potential off-target effects on other serotonin receptors.

Scientific Research Applications

4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride has been extensively used in scientific research to investigate the role of the 5-HT2B receptor in various physiological and pathological processes. This compound has been used in studies related to cardiovascular diseases, pulmonary hypertension, and cancer. It has also been used to investigate the role of the 5-HT2B receptor in the central nervous system and its potential as a target for the treatment of psychiatric disorders.

properties

IUPAC Name

4-[2-(2-phenylmethoxyphenoxy)ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-2-6-17(7-3-1)16-23-19-9-5-4-8-18(19)22-15-12-20-10-13-21-14-11-20;/h1-9H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAGYZKRUMTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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